Methyl 1-(2-fluoro-4-nitrophenyl)-4-iodo-1H-pyrazole-3-carboxylate

Description

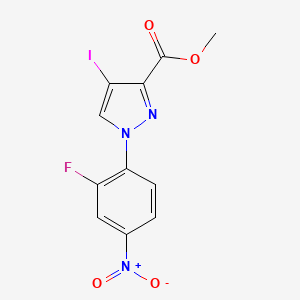

Methyl 1-(2-fluoro-4-nitrophenyl)-4-iodo-1H-pyrazole-3-carboxylate is a pyrazole-based derivative characterized by a 2-fluoro-4-nitrophenyl group at position 1, an iodine atom at position 4, and a methyl ester at position 3 of the pyrazole ring. Pyrazole derivatives are widely studied for their applications in medicinal chemistry and agrochemicals due to their structural versatility and bioactivity .

Properties

Molecular Formula |

C11H7FIN3O4 |

|---|---|

Molecular Weight |

391.09 g/mol |

IUPAC Name |

methyl 1-(2-fluoro-4-nitrophenyl)-4-iodopyrazole-3-carboxylate |

InChI |

InChI=1S/C11H7FIN3O4/c1-20-11(17)10-8(13)5-15(14-10)9-3-2-6(16(18)19)4-7(9)12/h2-5H,1H3 |

InChI Key |

MBDWPRLZVKJSCO-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=NN(C=C1I)C2=C(C=C(C=C2)[N+](=O)[O-])F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-(2-fluoro-4-nitrophenyl)-4-iodo-1H-pyrazole-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Iodination: The substitution of a hydrogen atom with an iodine atom on the pyrazole ring.

Esterification: The formation of the carboxylate ester group.

Each step requires specific reagents and conditions. For example, nitration may involve the use of nitric acid and sulfuric acid, while iodination might require iodine and a suitable catalyst. Esterification often involves methanol and an acid catalyst.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The process would also include purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-(2-fluoro-4-nitrophenyl)-4-iodo-1H-pyrazole-3-carboxylate can undergo various chemical reactions, including:

Oxidation: Conversion of functional groups to higher oxidation states.

Reduction: Reduction of the nitro group to an amine group.

Substitution: Halogen exchange reactions, particularly involving the iodine atom.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using tin and hydrochloric acid.

Substitution: Nucleophilic substitution reactions using reagents like sodium iodide or potassium fluoride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while substitution of the iodine atom could result in various halogenated pyrazole derivatives.

Scientific Research Applications

Structural Characteristics

The compound has a molecular formula of C11H7FIN3O4 and a molecular weight of approximately 391.09 g/mol. Its structure includes a pyrazole ring, a carboxylate group, and halogenated phenyl substituents, which contribute to its reactivity and biological activity .

Biological Activities

Methyl 1-(2-fluoro-4-nitrophenyl)-4-iodo-1H-pyrazole-3-carboxylate exhibits several notable biological activities that warrant further investigation:

- Antimicrobial Properties : Preliminary studies indicate that compounds with similar structures may exhibit antimicrobial effects. The presence of the nitro group and halogen may enhance its ability to interact with microbial targets.

- Anti-inflammatory Effects : Similar pyrazole derivatives have shown potential in inhibiting cyclooxygenase enzymes (COX-1 and COX-2), which are critical in the inflammatory process. This suggests that methyl 1-(2-fluoro-4-nitrophenyl)-4-iodo-1H-pyrazole-3-carboxylate could possess similar anti-inflammatory properties .

Pharmaceutical Research

Research has demonstrated that pyrazole derivatives can serve as effective inhibitors of specific enzymes involved in disease processes. For instance, studies on structurally analogous compounds have highlighted their potential as anti-cancer agents due to their ability to modulate signaling pathways involved in tumor growth .

Agricultural Applications

Compounds with similar structures have been explored for their efficacy as agrochemicals, particularly in pest control. The halogenated phenyl substituents may enhance the compound's lipophilicity, improving its absorption and efficacy against target pests .

Mechanism of Action

The mechanism of action of Methyl 1-(2-fluoro-4-nitrophenyl)-4-iodo-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets. The fluoro-nitrophenyl group and iodine atom play crucial roles in its binding affinity and reactivity. The compound may inhibit certain enzymes or disrupt cellular processes, leading to its observed biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Pyrazole Derivatives

Structural Analogues and Substituent Effects

The biological and chemical properties of pyrazole derivatives are heavily influenced by substituents. Below is a comparative analysis of key analogues:

Table 1: Structural and Functional Comparison of Pyrazole Derivatives

*Molecular weights are estimated based on substituent masses where exact data are unavailable.

Research Findings and Implications

- Agrochemical Potential: Pyrazole derivatives with nitro and halogen substituents (e.g., ) are established as fungicides. The target compound’s nitro and iodine groups position it as a candidate for similar applications, though empirical validation is needed .

- Drug Design : The success of pyrazole-based inhibitors in targeting bacterial enzymes () suggests that the iodine and fluorine in the target compound could optimize binding to resistant microbial strains.

- Synthetic Challenges : Introducing iodine may require specialized conditions (e.g., metal catalysis), as seen in , whereas fluorine is often incorporated via nucleophilic substitution or cross-coupling .

Biological Activity

Methyl 1-(2-fluoro-4-nitrophenyl)-4-iodo-1H-pyrazole-3-carboxylate is a complex organic compound that has garnered attention due to its unique structural features and potential biological activities. This article explores the compound's biological activity, including its pharmacological properties, synthesis, and potential applications.

Chemical Structure and Properties

The molecular formula of methyl 1-(2-fluoro-4-nitrophenyl)-4-iodo-1H-pyrazole-3-carboxylate is , with a molecular weight of approximately 391.09 g/mol. The compound features a pyrazole ring, a carboxylate group, and halogenated phenyl substituents, which contribute to its reactivity and biological activity.

Biological Activity Overview

Research indicates that compounds with similar structures often exhibit significant biological activities, including:

- Anticancer Activity : Similar pyrazole derivatives have shown promising results against various cancer cell lines.

- Antimicrobial Properties : The presence of halogen atoms may enhance the compound's ability to interact with microbial targets.

- Inhibition of Enzymatic Activities : Potential interactions with enzymes involved in metabolic pathways could be explored.

Anticancer Activity

A comparative analysis of methyl 1-(2-fluoro-4-nitrophenyl)-4-iodo-1H-pyrazole-3-carboxylate against established anticancer agents revealed its potential efficacy. For instance, certain pyrazole derivatives have demonstrated IC values in the micromolar range against breast (MCF-7) and lung (A549) cancer cell lines, suggesting that this compound may exhibit similar or enhanced activity .

| Compound | Cell Line | IC Value (µM) |

|---|---|---|

| Methyl 1-(2-fluoro-4-nitrophenyl)-4-iodo-1H-pyrazole-3-carboxylate | MCF-7 | TBD |

| Doxorubicin | MCF-7 | 0.12 - 2.78 |

| Tamoxifen | MCF-7 | 10.38 |

Antimicrobial Activity

The compound’s structural features suggest it may possess antimicrobial properties. Similar compounds have been evaluated for their ability to inhibit bacterial growth, leading to significant findings in drug discovery for infectious diseases.

The biological activity of methyl 1-(2-fluoro-4-nitrophenyl)-4-iodo-1H-pyrazole-3-carboxylate is hypothesized to involve:

- Hydrophobic Interactions : The halogenated substituents may facilitate strong binding interactions with target proteins.

- Enzyme Inhibition : Potential inhibition of key metabolic enzymes could be a mechanism for its anticancer and antimicrobial effects.

- Apoptosis Induction : Similar compounds have been shown to activate apoptotic pathways in cancer cells, suggesting a possible pathway for this compound as well.

Synthesis and Derivatives

The synthesis of methyl 1-(2-fluoro-4-nitrophenyl)-4-iodo-1H-pyrazole-3-carboxylate can be achieved through various methods, including halogenation reactions and coupling strategies. Understanding these synthetic routes allows for the development of derivatives that may enhance biological activity or selectivity.

Synthesis Pathways

Common synthetic approaches include:

- Halogenation Reactions : Utilizing N-halosuccinimides to introduce halogens into the pyrazole framework .

| Step | Reaction Type | Key Reagents |

|---|---|---|

| 1 | Halogenation | N-Halosuccinimide |

| 2 | Coupling | Various coupling agents |

Case Studies and Research Findings

Several studies have focused on the pharmacological evaluation of similar pyrazole derivatives:

- Study on Anticancer Activity : A recent study reported that certain derivatives exhibited IC values comparable to established chemotherapeutics, indicating potential as new therapeutic agents .

- Antimicrobial Evaluation : Research has shown that structurally similar compounds demonstrate significant antimicrobial activity against Gram-positive and Gram-negative bacteria.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.